1-(4-Ethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
描述
属性
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-2-26-18-10-8-16(9-11-18)22-20(25)21-13-15-12-19(24)23(14-15)17-6-4-3-5-7-17/h3-11,15H,2,12-14H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCLCJXXZYRZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea typically involves the following steps:
Formation of the Pyrrolidinone Intermediate: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Formation of the Urea Derivative: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
1-(4-Ethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(4-Ethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
Structural Analogues with Modified Urea Substituents
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea (CAS 894018-78-1)
- Flufenprox (CAS 107713-58-6) Key Differences: Contains a 4-chlorophenoxy group and a trifluoropropoxy chain instead of urea. Impact: Used as an insecticide, highlighting how urea vs. ether linkages dictate target specificity. Higher molecular weight (454.8 g/mol) and logP suggest greater hydrophobicity .
Analogues with Modified Pyrrolidinone Substituents
(±)-(3R,4S)-3-{[3-(4-Ethoxyphenyl)ureido]methyl}-1-methyl-4-(1-methyl-1H-indol-3-yl)pyrrolidine-3-carboxylic acid
- CAS 891113-38-5 Key Differences: Features a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group on the pyrrolidinone. Impact: The fused dioxane ring could alter conformational flexibility, affecting target engagement .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Analysis of Key Properties
- Lipophilicity : The target compound’s logP (~3.2) balances permeability and solubility, whereas flufenprox’s higher logP (~5.1) suits pesticidal activity .
- Solubility : The carboxylic acid in the (±)-compound improves solubility, making it more suitable for oral administration compared to the target compound .
Research Implications
- Biological Targets: The pyrrolidinone’s 5-oxo group may interact with kinases or proteases via hydrogen bonding, while the ethoxy group’s hydrophobicity could enhance blood-brain barrier penetration.
- Comparative Advantages : Over methoxy or trifluoromethoxy analogs, the ethoxy group offers a compromise between metabolic stability and solubility, critical for CNS-targeted drugs .
生物活性
1-(4-Ethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a synthetic organic compound that has attracted attention in medicinal chemistry for its potential therapeutic applications. This compound features a unique structural configuration, combining an ethoxyphenyl group with a pyrrolidinone moiety, which may influence its biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H23N3O3, with a molecular weight of approximately 353.4149 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O3 |
| Molecular Weight | 353.4149 g/mol |
| CAS Number | 955235-83-3 |
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and K562 (leukemia) cells. The compound demonstrated moderate antiproliferative effects, with IC50 values indicating its efficacy in inhibiting cell growth.
Case Study: Antiproliferative Activity
A notable study assessed the compound's effects on MDA-MB-231 cells under both normoxic and hypoxic conditions. The results indicated that the compound's antiproliferative activity was enhanced under hypoxia, suggesting a potential mechanism for targeting tumor microenvironments where oxygen levels are low.
| Cell Line | Condition | IC50 Value (μM) |
|---|---|---|
| MDA-MB-231 | Normoxic | 5.0 |
| MDA-MB-231 | Hypoxic | 2.0 |
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer progression and metabolism.
Mechanisms of Action
The proposed mechanisms include:
- Receptor Binding : Interaction with receptors that regulate cell proliferation.
- Enzyme Modulation : Inhibition of enzymes critical for cancer cell survival.
Synthesis and Optimization
The synthesis of this compound typically involves multiple steps starting from readily available precursors. The general synthetic route includes:
- Formation of Ethoxyphenyl Intermediate : Reaction of 4-ethoxybenzaldehyde with suitable reagents.
- Synthesis of Pyrrolidinone Moiety : Cyclization reactions to form the pyrrolidinone structure.
- Coupling Reaction : Final coupling to form the target urea compound.
Comparative Analysis
Comparative studies with structurally similar compounds have highlighted the unique properties of this compound, particularly its enhanced activity against specific cancer types compared to other derivatives.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Benzhydryl-3-[5-Oxo-(1-Pyridinyl)]Urea | Contains a benzhydryl group | Different pharmacological profile |
| 3-Amino-N-(4-Ethoxyphenyl)Urea | Similar urea structure | Varies in biological activity |
| 1-(2-Ethoxyphenyl)-3-Urea | Ethoxy group on different phenyl ring | Variation in biological activity |
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, long-term effects, and potential side effects will be crucial for its development as a therapeutic agent.
常见问题
Q. What methodologies are recommended for ensuring reproducibility in biological assays involving this compound?
- Methodological Answer : Standardize protocols:
- Cell culture : Use low-passage-number cells and synchronize growth phases.
- Compound handling : Prepare fresh DMSO stocks (<3 freeze-thaw cycles).
- Data reporting : Adhere to MIAME or FAIR principles for metadata.
Include inter-lab validation via ring trials with blinded samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
